molecular formula C12H13ClOS B285970 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

Cat. No. B285970
M. Wt: 240.75 g/mol
InChI Key: ZGZFDSZMVATRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one, also known as CP-544326, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is not fully understood. However, it has been shown to act as a selective inhibitor of the p38 MAP kinase pathway, which plays a critical role in the regulation of inflammation and apoptosis. By inhibiting this pathway, 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one may reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been shown to reduce pain sensitivity in animal models, suggesting its potential use as an analgesic. Moreover, 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been found to induce apoptosis in cancer cells, indicating its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity, making it suitable for use in biological assays. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to the use of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. Moreover, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one. First, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Second, its potential toxicity and side effects need to be further investigated to ensure its safety for use in clinical trials. Third, its potential use in combination therapy with other anti-inflammatory or anti-cancer agents should be explored. Fourth, its potential use in the treatment of other diseases, such as neurological disorders, should be investigated. Finally, its potential use as a diagnostic tool for certain diseases should be explored.

Synthesis Methods

The synthesis of 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one involves the condensation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of a spirocyclic intermediate, which is subsequently treated with a base to yield 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one. The final product is obtained in high yield and purity, making it suitable for use in biological assays.

Scientific Research Applications

2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been shown to have analgesic properties by reducing pain sensitivity in animal models. Moreover, 2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

properties

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

2-chlorospiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-one

InChI

InChI=1S/C12H13ClOS/c13-10-6-8-9(14)7-12(11(8)15-10)4-2-1-3-5-12/h6H,1-5,7H2

InChI Key

ZGZFDSZMVATRIM-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)C3=C2SC(=C3)Cl

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C2SC(=C3)Cl

Origin of Product

United States

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